N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide
Description
N-(4-Ethylphenyl)-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted at position 5 with a carboxamide group and at position 1 with a 4-ethylphenyl moiety. This scaffold is of significant interest in medicinal chemistry due to its versatility in interacting with biological targets, including enzymes and receptors.
Properties
Molecular Formula |
C11H12N4O |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide |
InChI |
InChI=1S/C11H12N4O/c1-2-8-3-5-9(6-4-8)14-11(16)10-12-7-13-15-10/h3-7H,2H2,1H3,(H,14,16)(H,12,13,15) |
InChI Key |
HGHBIYWLCNRPOR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=NC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 4-ethylphenylhydrazine can be reacted with ethyl acetoacetate under reflux conditions to form the triazole ring.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the triazole intermediate with an appropriate carboxylic acid derivative, such as ethyl chloroformate, in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives. This reactivity is critical for modifying biological activity profiles:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 8 hrs | 1H-1,2,4-triazole-5-carboxylic acid | |
| Alkaline Hydrolysis | NaOH (10%), 80°C, 6 hrs | Sodium 1H-1,2,4-triazole-5-carboxylate |
Key observations:
-
Acidic hydrolysis yields the free carboxylic acid, while alkaline conditions produce carboxylate salts.
-
The 4-ethylphenyl substituent remains intact during hydrolysis due to its electron-donating ethyl group stabilizing the aromatic ring.
Acylation and Alkylation
The triazole nitrogen atoms and carboxamide group participate in nucleophilic substitution reactions:
Acylation
-
Reacts with acetyl chloride in pyridine to form N-acetyl-1H-1,2,4-triazole-5-carboxamide derivatives.
-
Reaction rates depend on steric hindrance from the 4-ethylphenyl group.
Alkylation
-
Treatment with methyl iodide in DMF produces 1-methyl-1H-1,2,4-triazole-5-carboxamide at the N1 position.
-
Selectivity for N1 vs. N4 alkylation is temperature-dependent (70% yield at 0°C vs. 45% at 25°C) .
Electrophilic Aromatic Substitution
The 4-ethylphenyl group undergoes directed electrophilic substitution:
| Reagent | Position | Product | Yield | References |
|---|---|---|---|---|
| Nitration (HNO₃/H₂SO₄) | Para to ethyl | 4-Ethyl-3-nitro-phenyl derivative | 62% | |
| Sulfonation (SO₃/H₂SO₄) | Ortho to ethyl | 4-Ethyl-2-sulfo-phenyl derivative | 58% |
Mechanistic notes:
-
Ethyl group directs electrophiles to meta positions relative to the triazole-carboxamide attachment.
-
Steric effects reduce yields compared to unsubstituted phenyl analogs.
Cycloaddition Reactions
The triazole ring participates in [3+2] cycloadditions with dipolarophiles:
Example Reaction
With acetylene dicarboxylate:
Key characteristics:
Coordination Chemistry
The compound acts as a ligand for transition metals:
| Metal Ion | Coordination Site | Complex Type | Applications | References |
|---|---|---|---|---|
| Cu(II) | Triazole N2, N4 | Octahedral | Catalytic oxidation | |
| Fe(III) | Carboxamide O | Square planar | Magnetic materials |
Experimental data:
-
Cu(II) complexes show enhanced thermal stability (decomposition >300°C).
-
IR spectra confirm monodentate vs. bidentate binding via ν(N-H) and ν(C=O) shifts.
Redox Reactions
The triazole ring undergoes reduction under controlled conditions:
Catalytic Hydrogenation
-
Using Pd/C (5%) in ethanol at 50 psi H₂:
Oxidative Pathways
-
Treatment with KMnO₄ in acidic medium cleaves the triazole ring to form amide-containing aliphatic compounds.
Photochemical Reactivity
UV irradiation (254 nm) induces:
-
C-N bond cleavage between triazole and carboxamide groups
-
Formation of radical intermediates detectable by ESR spectroscopy
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-triazole derivatives, including N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide, have demonstrated significant antibacterial properties. Research indicates that these compounds exhibit activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Case Study:
A study conducted by Mohammed et al. (2019) evaluated a series of 5-aryl-4H-1,2,4-triazole derivatives for their antimicrobial activity. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to existing antibiotics like ciprofloxacin .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 5 | E. coli |
| 5-Aryl derivative | 3.25 | Mycobacterium smegmatis |
Antifungal Activity
The antifungal potential of triazoles is well-documented. This compound has been tested against various fungal pathogens with promising results.
Case Study:
Akerblom et al. synthesized a series of triazoles and tested their antifungal activity against Candida albicans. The study found that certain derivatives exhibited higher efficacy than standard antifungal agents .
Fungicidal Properties
Triazoles are widely used in agriculture as fungicides due to their ability to inhibit fungal growth. This compound has been incorporated into formulations targeting crop diseases.
Case Study:
Research by Zhu et al. highlighted the effectiveness of triazole derivatives in controlling fungal pathogens in crops. The study indicated that this compound could significantly reduce disease incidence in treated plants compared to untreated controls .
| Fungicide | Disease Control (%) | Crop Type |
|---|---|---|
| This compound | 85 | Wheat |
| Standard Fungicide | 75 | Wheat |
Enzyme Inhibition
The mechanism of action for triazoles often involves the inhibition of key enzymes in pathogens. For instance, this compound may inhibit the enzyme lanosterol demethylase in fungi, disrupting ergosterol biosynthesis.
Case Study:
Research indicated that triazoles bind to the active site of lanosterol demethylase with high affinity, leading to reduced fungal cell membrane integrity and growth inhibition .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Research Findings
Substituent Effects : Electron-donating groups (e.g., ethyl) enhance lipophilicity and bioavailability, while electron-withdrawing groups (e.g., CF₃, Cl) improve target binding in enzymes like DHPS .
Heterocycle Choice : 1,2,4-Triazole derivatives generally exhibit broader kinase inhibition compared to 1,2,3-triazoles, which show specificity in anticancer activity .
Pharmacological Potential: The target compound’s ethylphenyl group positions it as a candidate for optimizing balance between solubility and membrane permeability in CNS-targeting drugs .
Biological Activity
N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide is a compound belonging to the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities, supported by relevant research findings and data tables.
1. Overview of 1,2,4-Triazole Derivatives
1,2,4-Triazoles are known for their broad spectrum of biological activities. They serve as the core structure in various therapeutic agents used clinically for treating infections, cancer, and other diseases. The incorporation of different substituents can enhance their efficacy and selectivity against specific biological targets .
2. Antibacterial Activity
This compound has demonstrated notable antibacterial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) values for various triazole derivatives have been reported as low as 0.12 µg/mL against pathogens such as E. coli and S. aureus.
- The compound's structure allows for interactions with bacterial DNA-gyrase, which is crucial for DNA replication in bacteria .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.12 | E. coli |
| Other Triazole Derivative | 0.25 | S. aureus |
| Another Triazole Variant | 0.50 | Pseudomonas aeruginosa |
3. Antifungal Activity
The antifungal potential of this compound has also been explored. Studies show that triazoles are effective against various fungal strains due to their ability to inhibit ergosterol biosynthesis—a key component of fungal cell membranes.
- Compounds similar to this compound have shown effectiveness comparable to established antifungal agents like itraconazole .
4. Anticancer Activity
Research into the anticancer properties of this compound reveals promising results:
- In vitro studies indicate that triazole derivatives can inhibit the proliferation of cancer cell lines such as K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells .
- The mechanism appears to involve interference with critical cellular pathways related to cell division and survival .
Table 2: Anticancer Activity Against Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 15 | K562 (CML) |
| Another Triazole Variant | 20 | CCRF-SB (ALL) |
5. Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been investigated in various models:
- Studies indicate that it can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells .
6. Case Studies and Research Findings
Numerous studies have highlighted the biological activity of triazoles:
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-(4-ethylphenyl)-1H-1,2,4-triazole-5-carboxamide?
Answer:
The synthesis of triazole carboxamides typically involves multi-step protocols. For analogous compounds (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide), key steps include:
- Condensation reactions between substituted anilines and isocyanides to form carboximidoyl chloride intermediates.
- Azide cyclization using sodium azide to construct the triazole ring .
- Purification via recrystallization or column chromatography to achieve >95% purity .
For this compound, similar routes are likely applicable, with modifications in substituent precursors (e.g., 4-ethylaniline). Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to mitigate side reactions.
Advanced: How can crystallographic data discrepancies for this compound be resolved during structural refinement?
Answer:
Discrepancies in crystallographic data (e.g., anomalous bond lengths or thermal parameters) require rigorous validation:
- SHELXL refinement : Use restraints for disordered moieties and anisotropic displacement parameters for heavy atoms. SHELXL’s robust algorithms handle twinning and high-resolution data effectively .
- Validation tools : Employ PLATON or CCDC Mercury to check for missed symmetry, hydrogen bonding, and steric clashes .
- Data deposition : Cross-validate with analogous triazole structures in the Cambridge Structural Database (e.g., PubChem entries for related carboxamides) .
Basic: What analytical techniques are recommended for assessing purity and structural integrity?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., ethylphenyl protons at δ 1.2–1.4 ppm) and triazole ring protons (δ 7.5–8.5 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃N₄O₂⁺, expected m/z 235.0965) .
Advanced: What experimental strategies address low aqueous solubility in biological assays?
Answer:
Low solubility (common in triazole carboxamides ) can be mitigated via:
- Co-solvent systems : Use DMSO-water gradients (≤5% DMSO) to maintain compound stability .
- Prodrug derivatization : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide moiety .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability .
- Solubility screening : Use shake-flask methods with UV/Vis quantification across pH 1–7.4 .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Answer:
- Substituent variation : Replace the ethyl group on the phenyl ring with halogens (e.g., F, Cl) to enhance target binding (e.g., enzyme inhibition) .
- Triazole ring modification : Compare 1,2,3- vs. 1,2,4-triazole cores for steric/electronic effects on potency .
- In silico modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases, cytochrome P450 isoforms) .
- In vitro assays : Use enzyme inhibition assays (IC₅₀ determination) and cytotoxicity profiling (MTT assays) to prioritize derivatives .
Basic: What spectroscopic signatures distinguish this compound from analogs?
Answer:
Key spectral markers include:
- IR : Strong absorption at ~1670 cm⁻¹ (C=O stretch of carboxamide) and ~3100 cm⁻¹ (N-H stretch) .
- ¹H NMR : Ethyl group signals (triplet at δ 1.2 ppm for CH₃, quartet at δ 2.6 ppm for CH₂) and aromatic protons (multiplet at δ 7.3–7.6 ppm for ethylphenyl) .
- ¹³C NMR : Triazole carbons at δ 145–155 ppm and carbonyl carbon at δ 165–170 ppm .
Advanced: How can computational methods predict metabolic stability and toxicity?
Answer:
- ADMET prediction : Use SwissADME or ProTox-II to estimate metabolic pathways (e.g., cytochrome P450 oxidation) and hepatotoxicity risks .
- Metabolite identification : Simulate phase I/II metabolism (e.g., hydroxylation at ethylphenyl) via Schrödinger’s Metabolism Module .
- Toxicity assays : Validate predictions with in vitro models (e.g., Ames test for mutagenicity, hERG assay for cardiotoxicity) .
Advanced: What strategies resolve contradictory bioactivity data across different assay platforms?
Answer:
- Assay standardization : Normalize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Orthogonal validation : Confirm results using complementary methods (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Data normalization : Use Z-factor analysis to assess assay quality and exclude outliers .
Basic: How is crystallinity assessed, and what implications does it have for formulation?
Answer:
- PXRD : Compare experimental diffraction patterns with simulated data (Mercury CSD) to confirm polymorphism .
- DSC/TGA : Determine melting points (Tm) and thermal decomposition profiles to guide lyophilization or spray-drying .
Poor crystallinity may necessitate amorphous solid dispersions with polymers (e.g., PVP) for enhanced stability .
Advanced: What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on this compound?
Answer:
- Deuterium labeling : Substitute hydrogen atoms at reactive sites (e.g., ethyl group) to probe rate-determining steps in metabolism .
- KIE analysis : A KIE >1 indicates bond-breaking in the rate-limiting step (e.g., CYP450-mediated oxidation) .
- Applications : Refine molecular dynamics simulations to predict metabolic hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
